molecular formula C7H6INO2 B2777664 N-Hydroxy-4-iodobenzamide CAS No. 2593-31-9

N-Hydroxy-4-iodobenzamide

Cat. No.: B2777664
CAS No.: 2593-31-9
M. Wt: 263.03 g/mol
InChI Key: HXIKIQLHKIBCOH-UHFFFAOYSA-N
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Description

N-Hydroxy-4-iodo-benzamide is an organic compound with the molecular formula C7H6INO2. It belongs to the class of benzamides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-iodo-benzamide typically involves the iodination of benzamide derivatives followed by hydroxylation. One common method includes the reaction of 4-iodobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield N-Hydroxy-4-iodo-benzamide .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-iodo-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-4-iodo-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-iodo-benzamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

  • N-Hydroxy-4-nitro-benzamide
  • N-Hydroxy-4-chloro-benzamide
  • N-Hydroxy-4-bromo-benzamide

Comparison: N-Hydroxy-4-iodo-benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in unique halogen bonding interactions, making it a valuable compound for studying halogen bonding in biological systems .

Properties

IUPAC Name

N-hydroxy-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIKIQLHKIBCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2593-31-9
Record name N-Hydroxy-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-4-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HYDROXY-4-IODOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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